4-acetyl-N-methylbenzenesulfonamide

Übersicht

Beschreibung

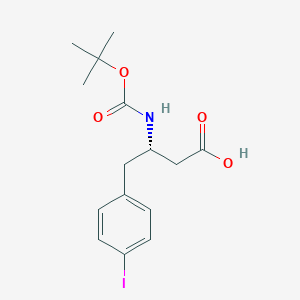

4-acetyl-N-methylbenzenesulfonamide is a chemical compound with the molecular weight of 213.26 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-acetyl-N-methylbenzenesulfonamide has been reported in various studies . One method involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 4-acetyl-N-methylbenzenesulfonamide has been determined using various spectroscopic techniques . The InChI code for this compound is 1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 .Physical And Chemical Properties Analysis

4-acetyl-N-methylbenzenesulfonamide is a powder at room temperature . It has a molecular weight of 213.26 . The InChI code for this compound is 1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-acetyl-N-methylbenzenesulfonamide: has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains such as Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that these compounds can be potent against bacterial infections, with further research needed to compare their efficacy with standard antibiotics.

Antifungal and Herbicidal Properties

Sulfonamides, including 4-acetyl-N-methylbenzenesulfonamide , are noted for their antifungal and herbicidal properties. They are used in agriculture to protect crops from fungal infections and to control weed growth . This application is crucial for enhancing crop yield and ensuring food security.

Anticancer Agents

The compound and its derivatives are being explored for their potential as anticancer agents. Sulfonamides have shown promise in inhibiting the growth of cancer cells, and ongoing research is focused on understanding their mechanisms and improving their selectivity and potency .

Antithyroid and Anti-inflammatory Effects

These compounds have also been investigated for their antithyroid and anti-inflammatory effects. They may play a role in the treatment of thyroid disorders and inflammatory conditions, offering an alternative to current medications .

Antidepressant and Diuretic Properties

The antidepressant and diuretic properties of sulfonamides are another area of interest4-acetyl-N-methylbenzenesulfonamide could contribute to the development of new treatments for depression and conditions requiring the removal of excess body fluids .

Protease Inhibitors

Protease inhibitors are vital in the treatment of diseases like HIV/AIDS. Sulfonamide compounds, including 4-acetyl-N-methylbenzenesulfonamide , are being examined for their ability to inhibit proteases, which could lead to new therapies for such diseases .

Anticholinesterase and Antioxidant Activities

Derivatives of 4-acetyl-N-methylbenzenesulfonamide have shown significant anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s. Additionally, these compounds have demonstrated antioxidant activities, suggesting a role in combating oxidative stress-related disorders .

Drug-Receptor Interactions

The compound’s ability to interact with various drug receptors is being studied using molecular docking techniques. This research could inform the design of drugs with improved efficacy and reduced side effects .

Safety And Hazards

The safety information for 4-acetyl-N-methylbenzenesulfonamide indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for 4-acetyl-N-methylbenzenesulfonamide could involve further exploration of its synthesis, molecular structure, and potential applications. One study suggests a facile methodology for the synthesis of 4-methylbenzenesulfonamides, which could be applicable to 4-acetyl-N-methylbenzenesulfonamide .

Eigenschaften

IUPAC Name |

4-acetyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNQWDHBPWEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366407 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-methylbenzenesulfonamide | |

CAS RN |

68793-19-1 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)